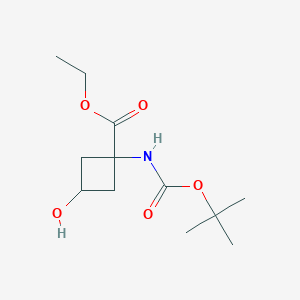

ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSWTNOOIHXDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with cyclobutanecarboxylate derivatives. One common method includes the use of a phosphonium ionic liquid to facilitate the deprotection of the Boc group at high temperatures . This method is advantageous due to its high thermal stability and low viscosity, which improve product purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene-Based Analogues

Key differences include:

- Stereochemistry : The hydroxyl group at position 5 (vs. position 3 in the cyclobutane analogue) and the transannular arrangement affect hydrogen-bonding interactions and solubility .

- Synthetic utility : Cyclohexene derivatives are often synthesized via lactone ring-opening reactions, whereas cyclobutane analogues may require strain-driven methods like [2+2] cycloadditions .

Table 1: Structural and Functional Comparison

Cyclopentane-Based Derivatives

A cyclopentane derivative, tert-butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate, highlights further structural diversity:

- Substituents : The isopropyl group and trifluoromethylphenyl moiety introduce steric bulk and electron-withdrawing effects absent in the cyclobutane compound.

- Reactivity : The cyclopentane ring offers moderate strain compared to cyclobutane, influencing coupling reactions (e.g., with BOP reagents) .

Table 2: Reactivity and Stability

Research Findings and Key Insights

- Stereochemical Impact : The cis-configuration in the cyclobutane analogue imposes rigidity, which may favor selective reactions (e.g., enantioselective catalysis) compared to flexible cyclohexene derivatives .

- Stability Trade-offs : The cyclobutane’s high ring strain increases reactivity but may reduce thermal stability relative to larger rings.

- Industrial Relevance : Cyclobutane derivatives are prioritized in fragment-based drug discovery due to their compact, three-dimensional scaffolds .

Biological Activity

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a cyclobutane ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group, suggests various biological activities and applications. This article delves into the compound's biological activity, synthesis methods, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate is C₁₂H₂₁N₁O₅, with a molecular weight of 259.3 g/mol. Its structure can be summarized as follows:

- Cyclobutane Ring : Provides a unique three-dimensional conformation that may influence biological interactions.

- Hydroxyl Group (-OH) : Potentially enhances solubility and reactivity.

- Ethyl Ester Group (-COOCH₂CH₃) : May contribute to lipophilicity, affecting absorption and distribution in biological systems.

- Boc Protecting Group : Commonly used to protect amines during chemical reactions, allowing for selective functionalization.

Synthesis Methods

The synthesis of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate typically involves several key steps:

- Starting Materials : Ethyl cyclobutanecarboxylate and tert-butyl carbamate are common precursors.

- Reaction Conditions : Sodium hydride in dimethylformamide (DMF) at low temperatures is often employed to facilitate the reaction while minimizing side products.

- Purification : The final product is purified through standard organic chemistry techniques such as recrystallization or chromatography.

Potential Therapeutic Applications

Research indicates that compounds similar to ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate exhibit various biological activities:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.

- Anti-inflammatory Properties : Compounds containing hydroxyl groups often exhibit anti-inflammatory effects, which could be relevant for treating chronic inflammatory diseases.

- Anticancer Potential : Structural analogs have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties.

Interaction Studies

Understanding the interactions between ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate and biological targets is crucial for elucidating its mechanism of action. Techniques such as:

- Molecular Docking Studies : These studies help predict how the compound binds to specific proteins or enzymes, providing insights into its potential therapeutic effects.

- Binding Assays : Experimental methods to measure the compound's affinity for biological targets can help quantify its effectiveness.

Comparative Analysis of Similar Compounds

The following table summarizes key differences between ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate and structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate | C₁₂H₂₁N₁O₅ | Contains an ethyl ester and Boc protection |

| Trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | C₁₀H₁₇N₁O₄ | Lacks ethyl ester; more acidic |

| Cyclobutane derivative with methyl protection | Varies | Different protecting group affects reactivity |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the tert-butoxycarbonyl (Boc) group to the cyclobutane ring while preserving stereochemistry?

- Methodology : Use Boc-protected intermediates (e.g., Boc-anhydride) under mild basic conditions (e.g., NaHCO₃) to avoid epimerization. For cyclobutane systems, steric hindrance requires optimized coupling agents like HATU or DCC with catalytic DMAP. Monitor reaction progress via TLC or LC-MS, and confirm stereochemical integrity using -NMR coupling constants (e.g., cis vs. trans J-values for adjacent protons) .

- Key Challenge : Competing side reactions (e.g., ring-opening of cyclobutane under acidic/basic conditions) necessitate pH control and low-temperature protocols.

Q. How can the hydroxy group at position 3 influence purification and characterization?

- Methodology : The hydroxyl group increases polarity, making silica gel chromatography (hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) effective for purification. For characterization, -NMR can distinguish hydroxyl-bearing carbons (δ ~70-80 ppm), while IR spectroscopy confirms O-H stretches (~3200-3500 cm⁻¹). Crystallization conditions (e.g., EtOAc/hexane) should avoid water to prevent ester hydrolysis .

Q. What are the stability considerations for the Boc group during storage or reactions?

- Methodology : The Boc group is stable under neutral or mildly basic conditions but hydrolyzes in acidic environments (e.g., TFA in DCM). Store the compound at -20°C under inert gas (N₂/Ar) to prevent moisture-induced degradation. Validate stability via periodic -NMR or LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the cis configuration of substituents on the cyclobutane ring?

- Methodology : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry. Grow crystals via slow evaporation of a saturated solution in a non-polar solvent (e.g., hexane/EtOAc). Refinement software (e.g., SHELX) analyzes bond angles and torsion angles to distinguish cis vs. trans arrangements. For cyclobutane derivatives, puckering parameters (e.g., envelope vs. boat conformations) may also be quantified .

- Example : A related compound, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, was resolved using X-ray data (R-factor = 0.042) to confirm substituent geometry .

Q. What mechanistic insights explain diastereomer formation during cyclobutane ring closure?

- Methodology : Employ DFT calculations (e.g., Gaussian 16) to model transition states and identify kinetic vs. thermodynamic control. For experimental validation, use kinetic trapping (low-temperature quenching) and compare diastereomer ratios via -NMR (if fluorinated analogs are synthesized). Steric effects from the Boc group may favor cis configurations by directing nucleophilic attack .

Q. How does the hydroxy group participate in intramolecular hydrogen bonding, and how does this affect reactivity?

- Methodology : IR spectroscopy and temperature-dependent -NMR (VT-NMR) can detect hydrogen bonding (e.g., broadening of -OH peaks at elevated temperatures). Computational modeling (MD simulations) predicts bond distances and angles. Reactivity studies (e.g., ester hydrolysis rates under basic conditions) may show reduced activity due to H-bond stabilization of the transition state .

Key Recommendations

- Stereochemical Analysis : Combine X-ray crystallography with NOESY NMR to confirm spatial proximity of substituents .

- Reaction Design : Use Boc deprotection (TFA/DCM) as a final step to avoid premature hydrolysis of sensitive groups .

- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., use flame-retardant PPE and fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.